molecular formula C21H24N2O B14663276 12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(3-DIMETHYLAMINOPROPYL)- CAS No. 37683-59-3

12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(3-DIMETHYLAMINOPROPYL)-

Cat. No.: B14663276
CAS No.: 37683-59-3
M. Wt: 320.4 g/mol
InChI Key: IEEGBRXFJYMBKD-UHFFFAOYSA-N
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Description

12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(3-DIMETHYLAMINOPROPYL)- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzoxepine ring fused to an indole moiety

Preparation Methods

One common synthetic route involves the intramolecular nucleophilic substitution at an indole β-position, with the departure of phenylsulphinate as a leaving group from nitrogen . The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(3-DIMETHYLAMINOPROPYL)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(3-DIMETHYLAMINOPROPYL)- involves its interaction with specific molecular targets and pathways. The presence of the dimethylaminopropyl group allows the compound to interact with biological receptors, potentially leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(3-DIMETHYLAMINOPROPYL)- can be compared with other similar compounds such as:

The uniqueness of 12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(3-DIMETHYLAMINOPROPYL)- lies in its specific structural features and the presence of the dimethylaminopropyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

37683-59-3

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

3-(6,7-dihydro-[1]benzoxepino[5,4-b]indol-12-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C21H24N2O/c1-22(2)13-7-14-23-19-10-5-3-8-16(19)17-12-15-24-20-11-6-4-9-18(20)21(17)23/h3-6,8-11H,7,12-15H2,1-2H3

InChI Key

IEEGBRXFJYMBKD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4OCC3

Origin of Product

United States

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